molecular formula C14H20N2O5 B13709692 (S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol

(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol

Cat. No.: B13709692
M. Wt: 296.32 g/mol
InChI Key: KTPNZMCVUCJKMM-UHFFFAOYSA-N
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Description

(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or starting materials.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic substitution reaction, where a suitable nitrophenyl halide reacts with the protected amino alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Oxidation: Formation of (S)-2-(Boc-amino)-3-(4-nitrophenyl)propanal.

    Reduction: Formation of (S)-2-(Boc-amino)-3-(4-aminophenyl)-1-propanol.

    Substitution: Formation of various substituted amines depending on the reactants used.

Scientific Research Applications

(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Boc-amino)-3-phenyl-1-propanol: Lacks the nitro group, resulting in different reactivity and applications.

    (S)-2-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol: Contains a methoxy group instead of a nitro group, affecting its electronic properties and reactivity.

Uniqueness

(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol is unique due to the presence of both the Boc-protected amino group and the nitrophenyl group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

tert-butyl N-[1-hydroxy-3-(4-nitrophenyl)propan-2-yl]carbamate

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)15-11(9-17)8-10-4-6-12(7-5-10)16(19)20/h4-7,11,17H,8-9H2,1-3H3,(H,15,18)

InChI Key

KTPNZMCVUCJKMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CO

Origin of Product

United States

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